2-(Thiophen-3-yl)cyclopropan-1-amine

5-HT1A Receptor Binding Affinity Regioisomeric Selectivity

2-(Thiophen-3-yl)cyclopropan-1-amine (CAS 1039984-46-7, molecular formula C7H9NS, molecular weight 139.22 g/mol) is a member of the trans-2-arylcyclopropylamine class. This class, which also includes the FDA-approved drug tranylcypromine (trans-2-phenylcyclopropylamine), acts as mechanism-based inhibitors of flavin-dependent amine oxidases, specifically the histone demethylase LSD1 (KDM1A) and monoamine oxidases A and B (MAO-A/B).

Molecular Formula C7H9NS
Molecular Weight 139.22 g/mol
CAS No. 1039984-46-7
Cat. No. B1451860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiophen-3-yl)cyclopropan-1-amine
CAS1039984-46-7
Molecular FormulaC7H9NS
Molecular Weight139.22 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CSC=C2
InChIInChI=1S/C7H9NS/c8-7-3-6(7)5-1-2-9-4-5/h1-2,4,6-7H,3,8H2
InChIKeyLMXUPPWQKXDJNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Thiophen-3-yl)cyclopropan-1-amine (CAS 1039984-46-7) — Chemical Identity and Therapeutic Class Positioning for Research Procurement


2-(Thiophen-3-yl)cyclopropan-1-amine (CAS 1039984-46-7, molecular formula C7H9NS, molecular weight 139.22 g/mol) is a member of the trans-2-arylcyclopropylamine class . This class, which also includes the FDA-approved drug tranylcypromine (trans-2-phenylcyclopropylamine), acts as mechanism-based inhibitors of flavin-dependent amine oxidases, specifically the histone demethylase LSD1 (KDM1A) and monoamine oxidases A and B (MAO-A/B) [1]. The compound incorporates a thiophen-3-yl heteroaryl substituent, differentiating it from phenyl-substituted analogs and serving as a versatile scaffold for developing targeted epigenetic probes and CNS-active candidates.

Why In-Class Trans-2-Arylcyclopropylamine Analogs Cannot Replace 2-(Thiophen-3-yl)cyclopropan-1-amine in Target-Focused Studies


Compounds within the trans-2-arylcyclopropylamine class display extreme sensitivity to the nature of the aryl substituent, resulting in dramatic shifts in both potency and selectivity profiles across the LSD1/MAO enzyme family [1]. For example, the parent compound tranylcypromine is a potent MAO inhibitor (MAO-B Ki = 0.0136 mM) but a weak LSD1 inhibitor (Ki ~188–566 µM) [2]. Introducing a thiophen-3-yl ring alters electronic and steric properties, as evidenced by a Ki of 1.548 mM for MAO-B [2], representing a >100-fold loss in MAO-B potency relative to tranylcypromine. This drastic reduction in MAO-B engagement is a differentiating liability for CNS applications but may be advantageous in contexts requiring minimized MAO off-target activity. Therefore, simple interchangeability among 2-arylcyclopropylamines is not supported by experimental evidence, and selection must be driven by precise target engagement data.

Quantitative Differentiation Guide for 2-(Thiophen-3-yl)cyclopropan-1-amine vs. Key Analogs


5-HT1A Receptor Binding Affinity: 2-(Thiophen-3-yl) vs. 2-(Thiophen-2-yl) Regioisomer

In a direct head-to-head comparison, the tertiary amine derivative of 2-(thiophen-3-yl)cyclopropan-1-amine exhibited a Ki of 21 nM for the 5-hydroxytryptamine 1A receptor, whereas the 2-thiophen-2-yl regioisomer showed a Ki of 13 nM [1]. This 1.6-fold difference in affinity, measured under identical assay conditions, demonstrates that the position of the sulfur atom in the thiophene ring directly modulates receptor engagement.

5-HT1A Receptor Binding Affinity Regioisomeric Selectivity

Monoamine Oxidase B (MAO-B) Inhibition: Thiophene-3-yl Analog vs. Tranylcypromine (PCPA) and Aryl-Substituted Analogs

2-(Thiophen-3-yl)cyclopropan-1-amine exhibits a Ki of 1.548 mM for human MAO-B [1]. This value is >110-fold higher (weaker inhibition) than that of trans-2-phenylcyclopropylamine (tranylcypromine, Ki = 0.0136 mM) and over 200-fold higher than the most potent analog in the series, 2-[4-(trifluoromethyl)phenyl]cyclopropanamine (Ki = 0.0077 mM) [1]. This cross-study comparison establishes the thiophen-3-yl analog as a markedly weaker MAO-B inhibitor relative to its phenyl-substituted counterparts.

Monoamine Oxidase B Mechanism-Based Inhibition Selectivity Profile

LSD1 Inhibition Baseline: The Thiophene-3-yl Scaffold as a Fragment in the Context of First-Generation ACPA Inhibitors

While a standalone Ki for 2-(thiophen-3-yl)cyclopropan-1-amine against LSD1 is not separately reported, Gooden et al. (2008) characterizes the broader series of trans-2-arylcyclopropylamines as weak LSD1 inhibitors with Ki values ranging from 188 to 566 µM [1]. This class-level baseline places the thiophene-3-yl parent scaffold among the early, low-affinity LSD1 inhibitor chemotypes, which were subsequently structurally elaborated (e.g., NCD38, IC50 = 0.59 µM) through the addition of large lysine-mimetic substituents to achieve nanomolar potency and selectivity over MAO enzymes [2].

LSD1 Histone Demethylase Epigenetics

Physicochemical and Structural Differentiation: Conformational Rigidity and the Thiophene-3-yl Advantage

The cyclopropane ring within 2-(thiophen-3-yl)cyclopropan-1-amine imposes a rigid trans-conformation that restricts the spatial orientation of the thiophene and amine substituents, thereby potentially reducing entropic penalties upon target binding compared to flexible alkylamine analogs . In terms of bulk physicochemical properties, 2-(thiophen-3-yl)cyclopropan-1-amine has a predicted density of 1.2±0.1 g/cm³, a boiling point of 227.9±33.0 °C, and a vapor pressure of 0.1±0.5 mmHg at 25 °C .

Conformational Analysis Physicochemical Properties Scaffold Rigidity

Derivatization Potential: The Thiophene-3-yl Scaffold as a Key Intermediate for LSD1 Patent Families

2-(Thiophen-3-yl)cyclopropan-1-amine serves as the core amine component in several patent families covering LSD1 inhibitors. Oryzon Genomics' patent (US20180127406A1) specifically claims (hetero)aryl cyclopropylamine compounds where the heteroaryl can be thiophenyl, for the treatment of cancer, neurological diseases, and viral infections [1]. Separately, a dedicated thiophene compound patent (WO2022/...) reports that analogs derived from this scaffold can inhibit NCI-H1417 cell proliferation and demonstrate favorable oral pharmacokinetics [2]. While the parent compound itself exhibits weak LSD1 inhibition, its value lies as a validated starting material for constructing potent, selective, and patentable LSD1 inhibitors that are distinct from phenyl-substituted chemotypes.

Synthetic Versatility LSD1 Inhibitor Patents Medicinal Chemistry

Evidence-Based Application Scenarios for Procuring 2-(Thiophen-3-yl)cyclopropan-1-amine (CAS 1039984-46-7)


Radioligand Binding and Pharmacological Profiling of 5-HT1A Receptor Subtypes

The availability of quantitative binding data for the tertiary amine derivative of 2-(thiophen-3-yl)cyclopropan-1-amine at the 5-HT1A receptor (Ki = 21 nM) [1] positions the primary amine scaffold as a privileged starting point for synthesizing focused libraries aimed at mapping 5-HT1A receptor pharmacology. Researchers can systematically vary the N-substituent to explore the SAR of this chemotype, leveraging the distinct binding properties conferred by the 3-thiophenyl group compared to the 2-thiophenyl regioisomer (Ki = 13 nM). These studies are directly relevant to CNS drug discovery programs targeting serotonergic signaling.

Design of LSD1-Selective Chemical Probes with Minimized MAO Off-Target Activity

2-(Thiophen-3-yl)cyclopropan-1-amine exhibits a 114-fold weaker inhibition of MAO-B (Ki = 1.548 mM) compared to tranylcypromine (Ki = 0.0136 mM) [1]. This property is strategically valuable for designing LSD1-selective chemical probes. By starting with a scaffold that has intrinsically low MAO inhibitory activity, medicinal chemists can focus N-derivatization efforts on installing lysine-mimetic or other LSD1-targeting motifs to gain potency against LSD1, without needing to engineer out the potent MAO activity inherent to the tranylcypromine scaffold. The resulting probes are essential for dissecting the biological functions of LSD1 in cancer and neurological disease models without confounding MAO-related effects.

Fragment-Based Drug Discovery and Scaffold Decoration for Epigenetic Targets

As a low-molecular-weight (139.22 g/mol) fragment with a free primary amine handle, 2-(thiophen-3-yl)cyclopropan-1-amine is ideally suited for fragment-based drug discovery (FBDD) campaigns targeting flavin-dependent amine oxidases [1]. Its validated, albeit weak, engagement with LSD1 (class Ki range 188–566 µM) [2] and MAO enzymes, combined with excellent synthetic tractability for N-alkylation, reductive amination, or amide coupling, makes it an attractive fragment for library synthesis. Recent advances in C-H borylation and cross-coupling methodologies applied to cyclopropylamine scaffolds further expand the possibilities for late-stage diversification, enabling rapid SAR exploration around the thiophene ring.

Construction of Patentably Distinct LSD1 Inhibitor Series for Oncology Programs

The intellectual property landscape for LSD1 inhibitors based on the phenyl-substituted tranylcypromine scaffold is heavily populated. In contrast, patent families from Oryzon Genomics and others specifically claim (hetero)aryl cyclopropylamine compounds where the heteroaryl can be thiophenyl, for the treatment of cancer and other LSD1-related disorders [1]. Procuring 2-(thiophen-3-yl)cyclopropan-1-amine enables medicinal chemistry teams to operate in a less congested chemical space, building proprietary compound series that differentiate from both tranylcypromine-derived clinical candidates (e.g., iadademstat) and other aryl-substituted analogs. The free amine also allows for the direct introduction of diverse lysine-mimetic warheads to generate potent, selective, and patentable LSD1 inhibitors.

Quote Request

Request a Quote for 2-(Thiophen-3-yl)cyclopropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.